2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a chemical compound with the molecular formula C10H6Cl2N2O. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide include:
2-Cyano-3,3-diphenyl-prop-2-enamide: This compound has similar structural features but different substituents on the phenyl ring.
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound contains a chromone ring, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15) |
InChI Key |
COVHOFUKHXKEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
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